molecular formula C19H11ClFNO B5733646 (E)-2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)furan-2-yl]prop-2-enenitrile

(E)-2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B5733646
M. Wt: 323.7 g/mol
InChI Key: IWPPIMNHGGTATJ-PTNGSMBKSA-N
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Description

(E)-2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)furan-2-yl]prop-2-enenitrile is an organic compound that features a combination of chlorophenyl and fluorophenyl groups attached to a furan ring

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClFNO/c20-16-6-4-13(5-7-16)15(12-22)11-18-8-9-19(23-18)14-2-1-3-17(21)10-14/h1-11H/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPPIMNHGGTATJ-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)furan-2-yl]prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the enenitrile group: This step involves the reaction of the intermediate with a nitrile source under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)furan-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(E)-2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)furan-2-yl]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylboronic acid: Similar in having both chlorophenyl and fluorophenyl groups.

    4-Fluorophenylboronic acid: Shares the fluorophenyl group.

    4-Chlorophenylboronic acid: Shares the chlorophenyl group.

Uniqueness

(E)-2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)furan-2-yl]prop-2-enenitrile is unique due to the presence of both chlorophenyl and fluorophenyl groups attached to a furan ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

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